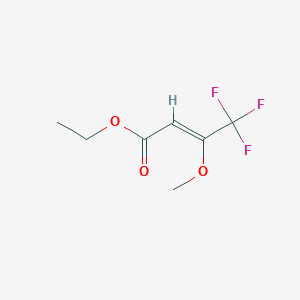

Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate

Description

Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate (CAS 26717-84-0) is a fluorinated ester with the molecular formula C₇H₉F₃O₃ and molecular weight 198.14 g/mol. Key properties include a boiling point of 85–86°C (at 90 mmHg) and density of 1.383 g/cm³ . The compound features a methoxy (-OCH₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position, making it a versatile intermediate in organic synthesis, particularly for forming enamines and β-trifluoromethyl-substituted amino acid precursors .

Properties

IUPAC Name |

ethyl (Z)-4,4,4-trifluoro-3-methoxybut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-3-13-6(11)4-5(12-2)7(8,9)10/h4H,3H2,1-2H3/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLCYFXBJYFXQQ-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C(F)(F)F)\OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26717-84-0 | |

| Record name | 3-methoxy-4,4,4-trifluoro-2-butenoic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate involves several steps. One common method includes the reaction of ethyl 4,4,4-trifluoro-2-butynoate with methanol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate serves as a versatile building block in the synthesis of various pharmaceutical agents. Its trifluoromethyl moiety is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and lipophilicity.

Case Study: Synthesis of α-Amino Acid Derivatives

Research has demonstrated that this compound can be utilized in the copper-catalyzed electrophilic amination reactions to produce α-amino acid derivatives. These derivatives are crucial for developing peptide-based therapeutics. The reaction conditions allow for high regioselectivity and stereoselectivity, making it a valuable tool in medicinal chemistry .

Agricultural Chemicals

The compound is also explored for its potential in agricultural applications, particularly as an intermediate for developing agrochemicals. The trifluoromethyl group enhances the biological activity of herbicides and fungicides.

Case Study: Herbicide Development

In studies focused on synthesizing new herbicides, this compound has been used to create derivatives that exhibit enhanced herbicidal activity against various weed species. These derivatives have shown improved efficacy compared to traditional herbicides .

This compound is a key intermediate in various organic synthesis pathways. Its ability to participate in Michael additions and other nucleophilic addition reactions makes it valuable for synthesizing complex organic molecules.

Case Study: Michael Addition Reactions

This compound has been successfully employed in Michael addition reactions to synthesize β-keto esters and other functionalized compounds. The presence of the trifluoromethyl group enhances reactivity and selectivity in these transformations .

Mechanism of Action

The mechanism by which Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in enzyme studies, it may act as a substrate or inhibitor, affecting the enzyme’s activity .

Comparison with Similar Compounds

Ethyl 3-Amino-4,4,4-trifluoro-2-butenoate (CAS 372-29-2)

Molecular Formula: C₆H₈F₃NO₂ Molecular Weight: 183.13 g/mol Key Properties:

- Boiling point: 55–56°C (at 15 mmHg)

- Density: 1.245 g/cm³

- Functional group: Amino (-NH₂) at the 3-position .

Comparison :

- Reactivity: The amino group enhances nucleophilicity, enabling reactions like condensation and cyclization. Unlike the methoxy group, it participates in Schiff base formation and peptide coupling .

- Applications: Used as a building block for β-trifluoromethyl amino acids and agrochemical intermediates .

- Safety : Classified as acutely toxic (Oral, Skin, Inhalation Category 4) and a skin/eye irritant .

Ethyl 4,4,4-Trifluorocrotonate (CAS 25597-16-4)

Molecular Formula : C₆H₇F₃O₂

Molecular Weight : 168.11 g/mol

Key Properties :

- No substituent at the 3-position, leaving a simpler α,β-unsaturated ester structure .

Comparison :

- Reactivity : The absence of a 3-substituent increases electrophilicity at the β-carbon, favoring Michael additions and Diels-Alder reactions.

- Applications: Common in fluorinated polymer synthesis and as a dienophile .

Ethyl 3-(1-Pentylamino)-4,4,4-trifluoro-2-butenoate

Molecular Formula : C₁₁H₁₅F₃N₂O₂

Molecular Weight : 252.24 g/mol

Key Properties :

Comparison :

Market Availability

- Ethyl 3-methoxy-4,4,4-trifluoro-2-butenoate is supplied by LEAP CHEM and CymitQuimica, while the amino analogue is available from Jinan Wanxingda Chemical .

Biological Activity

Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate (CAS No. 26717-84-0) is an organic compound characterized by its trifluoromethyl group and methoxy substitution. Its molecular formula is with a molecular weight of 198.14 g/mol. This compound has garnered attention for its potential biological activities, particularly in biochemical assays and enzyme interaction studies.

This compound exhibits biological activity through its interaction with specific molecular targets, influencing various biochemical pathways. It may serve as a substrate or inhibitor in enzyme studies, impacting enzyme activity and metabolic processes .

Applications in Research

- Biochemical Assays : The compound is utilized in various assays to explore enzyme interactions and mechanisms.

- Medicinal Chemistry : Investigations into its therapeutic effects are ongoing, focusing on its role in drug development and potential applications in treating diseases .

- Industrial Applications : Beyond biological research, it is also employed in the development of new materials and chemical processes due to its unique chemical properties.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds to highlight differences in reactivity and biological activity:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Ethyl 3-amino-4,4,4-trifluoro-2-butenoate | Amino group | Different reactivity profiles due to amino substitution |

| Ethyl 4,4,4-trifluoro-2-butynoate | Triple bond | Affects chemical properties and reactivity |

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant inhibition rate at varying concentrations, suggesting potential therapeutic applications in metabolic disorders .

Safety and Toxicological Profile

The safety profile of this compound indicates low toxicity levels based on preliminary assessments. For instance:

- Oral LD50 : Greater than 2000 mg/kg

- Skin Irritation : Not irritating

- Sensitization : Negative results in skin sensitization tests .

These findings suggest that while the compound has promising biological activities, it also maintains a favorable safety profile.

Q & A

Q. What are the common synthetic routes for Ethyl 3-Methoxy-4,4,4-trifluoro-2-butenoate, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via trifluoromethylation of ethyl acrylate derivatives. A standard method involves reacting ethyl acrylate with trifluoromethyl iodide (CF₃I) in the presence of a base (e.g., K₂CO₃) and a polar solvent like DMSO at elevated temperatures (60–80°C) . Alternative routes include diazomethane methylation of precursor esters, where reaction progress is monitored via TLC or GC-MS to optimize yield (85% reported) . Key factors include strict temperature control, anhydrous conditions, and stoichiometric excess of trifluoromethylating agents.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Essential techniques include:

- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O), 1667 cm⁻¹ (C=C), and 1200–1295 cm⁻¹ (CF₃ stretching) .

- NMR : Diagnostic signals include δ 5.78 ppm (vinyl proton), δ 4.05 ppm (OCH₃), and δ 1.28 ppm (ester CH₃) .

- GC-MS/HPLC : Used for purity assessment, with retention times calibrated against standards .

Q. What are the primary research applications of this compound in drug discovery?

It serves as a fluorinated building block for bioactive molecules, particularly in designing kinase inhibitors and antimicrobial agents. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in structure-activity relationship (SAR) studies .

Q. What safety protocols are essential when handling this compound?

The compound is classified as a skin and eye irritant (GHS Category 2). Researchers should use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage requires airtight containers in cool, dry conditions, away from incompatible materials like strong oxidizers .

Q. How does the compound’s stability vary under different storage conditions?

Stability is pH- and temperature-sensitive. Long-term storage at –20°C in inert atmospheres (N₂/Ar) is recommended. Degradation products, such as hydrolyzed carboxylic acids, can form under humid conditions, necessitating periodic purity checks via HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of its synthesis?

The (E)-isomer predominates due to steric hindrance during trifluoromethylation. Computational studies (DFT) suggest that the transition state favors the anti-addition of CF₃ groups to the acrylate double bond, minimizing steric clash between the ester and methoxy groups .

Q. How can reaction conditions be optimized to minimize byproducts like hydrolyzed esters or dimerized species?

Strategies include:

- Using anhydrous solvents (e.g., DMSO dried over molecular sieves).

- Adding radical inhibitors (e.g., BHT) to prevent dimerization.

- Shortening reaction times via microwave-assisted synthesis (reported 30% yield improvement) .

Q. What advanced techniques resolve the compound’s stereochemistry and configurational stability?

- NOESY NMR : Detects spatial proximity between methoxy and vinyl protons to confirm (E)/(Z) configuration .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

Q. How can computational modeling predict its reactivity in nucleophilic addition reactions?

DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites of electrophilic attack. The LUMO energy of the α,β-unsaturated ester correlates with susceptibility to Michael additions .

Q. How should researchers address discrepancies in reported melting points or spectral data?

Cross-validate data using high-purity standards and controlled conditions. For example, melting point variations (83–86°C) may arise from polymorphic forms, requiring XRD analysis .

Q. What degradation pathways occur under acidic or basic conditions?

Under acidic conditions, hydrolysis yields 3-methoxy-4,4,4-trifluorobut-2-enoic acid. In base, β-elimination forms trifluoromethyl ketones, confirmed by GC-MS detection of CF₃CO fragments .

Q. How can in vitro assays evaluate its bioactivity against cancer cell lines?

Use MTT assays with IC₅₀ determination in HepG2 or MCF-7 cells. Pre-treatment with CYP450 inhibitors (e.g., ketoconazole) clarifies metabolic activation pathways .

Q. What methods detect and quantify impurities in synthesized batches?

LC-MS/MS with MRM mode identifies trace impurities (e.g., ethyl 3-hydroxy derivatives). Limits of detection (LOD) < 0.1% are achievable using C18 columns and acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.